molecular formula C24H28N2O3 B2722255 4-(Benzo[3,4-D]1,3-dioxolan-5-ylmethyl)piperazinyl phenylcyclopentyl ketone CAS No. 1023849-96-8

4-(Benzo[3,4-D]1,3-dioxolan-5-ylmethyl)piperazinyl phenylcyclopentyl ketone

Cat. No.: B2722255
CAS No.: 1023849-96-8
M. Wt: 392.499
InChI Key: RRVQAKZGRSQSFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzo[3,4-D]1,3-dioxolan-5-ylmethyl)piperazinyl phenylcyclopentyl ketone is a complex organic compound with a unique structure that includes a benzo[d][1,3]dioxole moiety, a piperazine ring, and a phenylcyclopentyl ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzo[3,4-D]1,3-dioxolan-5-ylmethyl)piperazinyl phenylcyclopentyl ketone typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole moiety. This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the dioxole ring. The piperazine ring is then introduced through a nucleophilic substitution reaction with an appropriate halide. Finally, the phenylcyclopentyl ketone group is attached via a Friedel-Crafts acylation reaction using cyclopentanone and a suitable acylating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(Benzo[3,4-D]1,3-dioxolan-5-ylmethyl)piperazinyl phenylcyclopentyl ketone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Scientific Research Applications

4-(Benzo[3,4-D]1,3-dioxolan-5-ylmethyl)piperazinyl phenylcyclopentyl ketone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(Benzo[3,4-D]1,3-dioxolan-5-ylmethyl)piperazinyl phenylcyclopentyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may play a role in binding to these targets, while the piperazine ring can modulate the compound’s overall activity. The phenylcyclopentyl ketone group may contribute to the compound’s stability and bioavailability .

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(1-phenylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c27-23(24(10-4-5-11-24)20-6-2-1-3-7-20)26-14-12-25(13-15-26)17-19-8-9-21-22(16-19)29-18-28-21/h1-3,6-9,16H,4-5,10-15,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVQAKZGRSQSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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